ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate
CAS No.: 338396-50-2
Cat. No.: VC5787807
Molecular Formula: C11H16N4O4
Molecular Weight: 268.273
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 338396-50-2 |
|---|---|
| Molecular Formula | C11H16N4O4 |
| Molecular Weight | 268.273 |
| IUPAC Name | ethyl N-[(Z)-2-cyano-3-(morpholin-4-ylamino)prop-2-enoyl]carbamate |
| Standard InChI | InChI=1S/C11H16N4O4/c1-2-19-11(17)14-10(16)9(7-12)8-13-15-3-5-18-6-4-15/h8,13H,2-6H2,1H3,(H,14,16,17)/b9-8- |
| Standard InChI Key | DNTPCMFGZXBGBE-HJWRWDBZSA-N |
| SMILES | CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N |
Introduction
Chemical Identity and Nomenclature
The compound is systematically named ethyl N-[(2Z)-2-cyano-2-{[(morpholin-4-yl)amino]methylidene}acetyl]carbamate, reflecting its IUPAC nomenclature . Alternative designations include ethyl N-[2-cyano-3-(morpholinoamino)acryloyl]carbamate and Carbamic acid, [2-cyano-3-(4-morpholinylamino)-1-oxo-2-propenyl]-, ethyl ester . Its Z-configuration at the double bond adjacent to the cyano group is critical for stereochemical stability .
Key Identifiers:
| Property | Value | Source References |
|---|---|---|
| CAS Number | 338396-50-2 | |
| Molecular Formula | ||
| Molar Mass | 268.27 g/mol | |
| Purity (Commercial Grades) | 90%–97% |
Structural Characteristics and Molecular Properties
The molecule features a conjugated system comprising:
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A morpholin-4-ylamino group, contributing basicity and hydrogen-bonding capacity.
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A cyanoacryloyl moiety, enabling nucleophilic addition reactions.
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An ethyl carbamate terminus, offering hydrolytic lability under acidic or basic conditions .
Stereochemical and Electronic Features:
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The (2Z)-configuration ensures planar geometry around the α,β-unsaturated ketone, facilitating resonance stabilization .
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Computational descriptors (e.g., InChIKey
DNTPCMFGZXBGBE-UHFFFAOYSA-N) and SMILES notation (CCOC(=O)NC(=O)C(=CNN1CCOCC1)C#N) confirm the spatial arrangement of functional groups . -
The morpholine ring adopts a chair conformation, minimizing steric strain .
| Precaution Code | Measure |
|---|---|
| P233 | Keep container tightly closed to prevent atmospheric exposure. |
| P240 | Ground equipment to avoid static discharge-induced ignition. |
| P264 | Post-handling handwashing is mandatory to prevent dermal absorption. |
Applications and Research Frontiers
Although direct applications are underexplored in public literature, analogous carbamates are employed in:
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Pharmaceuticals: Prodrug design leveraging carbamate’s hydrolytic release mechanisms.
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Agrochemicals: As intermediates in pesticide synthesis, exploiting the cyano group’s electrophilicity.
Research Gaps and Opportunities:
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Kinetic Studies: Profiling hydrolysis rates under physiological conditions.
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Thermal Stability: Differential scanning calorimetry (DSC) to delineate decomposition pathways.
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